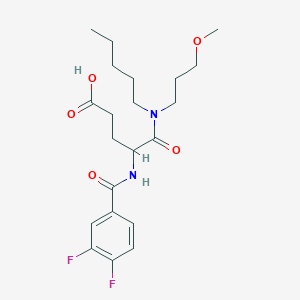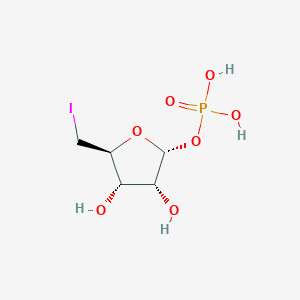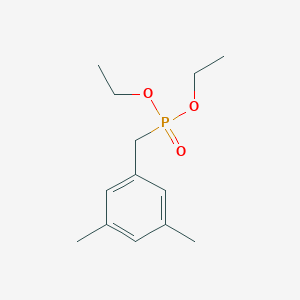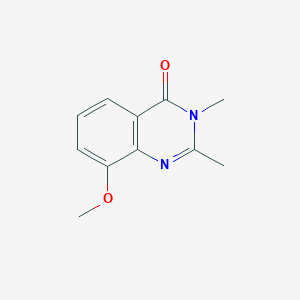
8-Methoxy-2,3-dimethylquinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Methoxy-2,3-dimethylquinazolin-4(3H)-one is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is also known as DMQX and has been found to have a variety of biochemical and physiological effects. DMQX is a potent and selective antagonist of the AMPA receptor, which is a subtype of glutamate receptor. The AMPA receptor is involved in synaptic plasticity and is a key player in learning and memory.
作用机制
DMQX binds to the AMPA receptor and prevents the binding of glutamate, which is the natural ligand of the receptor. This results in the inhibition of the receptor and a decrease in synaptic transmission. The inhibition of the AMPA receptor by DMQX has been found to be reversible and competitive.
生化和生理效应
DMQX has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit long-term potentiation (LTP), which is a cellular mechanism that underlies learning and memory. DMQX has also been found to inhibit the development of tolerance to opioid drugs, which makes it a potential therapeutic agent for the treatment of opioid addiction. DMQX has been found to have analgesic effects in animal models of pain, which makes it a potential therapeutic agent for the treatment of chronic pain.
实验室实验的优点和局限性
DMQX has several advantages for lab experiments. It is a potent and selective antagonist of the AMPA receptor, which makes it a valuable tool for studying the role of the AMPA receptor in synaptic plasticity, learning, and memory. DMQX is also relatively stable and has a long half-life, which makes it easy to use in experiments. However, DMQX has some limitations for lab experiments. It is not water-soluble, which makes it difficult to administer to animals or cells. DMQX is also relatively expensive, which can limit its use in some labs.
未来方向
There are several future directions for the study of DMQX. One direction is the development of water-soluble analogs of DMQX, which would make it easier to administer to animals or cells. Another direction is the study of the role of the AMPA receptor in neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. DMQX has been found to have neuroprotective effects in animal models of these disorders, which makes it a potential therapeutic agent. Finally, the study of the role of the AMPA receptor in addiction and pain perception is an important area of research, and DMQX is a valuable tool for this research.
合成方法
The synthesis of DMQX involves the condensation of 2,3-dimethylquinazolin-4-one with 4-methoxyaniline. This reaction is catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The resulting product is DMQX, which is a white crystalline solid with a melting point of 207-209°C. The purity of DMQX can be determined by high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC).
科学研究应用
DMQX has been extensively studied for its potential use in scientific research. It has been found to be a potent and selective antagonist of the AMPA receptor, which makes it a valuable tool for studying the role of the AMPA receptor in synaptic plasticity, learning, and memory. DMQX has also been used to study the role of the AMPA receptor in pain perception, addiction, and neurodegenerative disorders.
属性
CAS 编号 |
104296-30-2 |
|---|---|
产品名称 |
8-Methoxy-2,3-dimethylquinazolin-4(3H)-one |
分子式 |
C11H12N2O2 |
分子量 |
204.22 g/mol |
IUPAC 名称 |
8-methoxy-2,3-dimethylquinazolin-4-one |
InChI |
InChI=1S/C11H12N2O2/c1-7-12-10-8(11(14)13(7)2)5-4-6-9(10)15-3/h4-6H,1-3H3 |
InChI 键 |
BUKGEOTYMNTZKE-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=CC=C2OC)C(=O)N1C |
规范 SMILES |
CC1=NC2=C(C=CC=C2OC)C(=O)N1C |
同义词 |
4(3H)-Quinazolinone, 8-methoxy-2,3-dimethyl- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



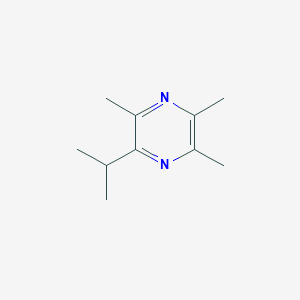
![Chromium(3+);[6-(diethylamino)-9-[2-(2-hydroxyethoxycarbonyl)phenyl]xanthen-3-ylidene]-diethylazanium;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate](/img/structure/B34890.png)

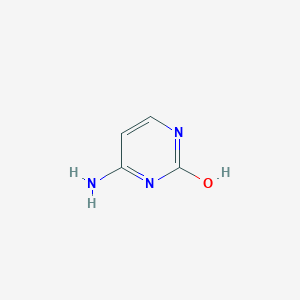
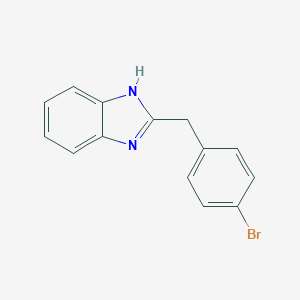

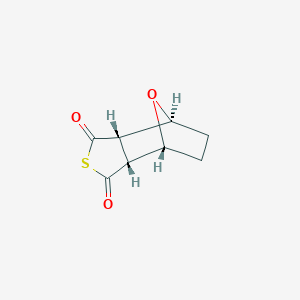
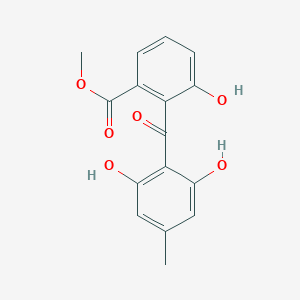
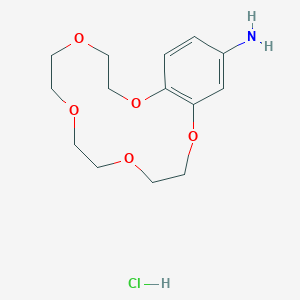

![Pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6(5H)-one](/img/structure/B34905.png)
